N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-13-7-6-11(8-14(13)20-2)12(17)9-16-15(18)10-4-3-5-10/h6-8,10,12,17H,3-5,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAXJAJIHFMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2CCC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The preparation of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide involves three critical stages:
- Synthesis of the 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine intermediate.
- Preparation of cyclobutanecarboxylic acid derivatives.
- Amide bond formation between the amine and carboxylic acid components.
Each step presents unique challenges, including regioselectivity in epoxide ring-opening, stereochemical control during reductive amination, and mitigating steric hindrance during amide coupling.
Detailed Preparation Methods
Synthesis of 2-(3,4-Dimethoxyphenyl)-2-Hydroxyethylamine
The 2-hydroxyethylamine moiety is typically synthesized via epoxide ring-opening or reductive amination .
Epoxide Ring-Opening with Silylated Amines
A patent by Mills et al. (CA1233482A) describes reacting 3,4-dimethoxystyrene oxide with a silylated amine (e.g., N-trimethylsilylcyclobutanecarboxamide) in anhydrous toluene at 60–80°C for 12–24 hours. The silyl group enhances nucleophilicity, directing attack to the β-carbon of the epoxide to yield the erythro diastereomer preferentially (dr > 4:1). The reaction proceeds via an SN2 mechanism, with water quenching yielding the free amine. Typical yields range from 65–75% after column chromatography (hexane:ethyl acetate, 3:1).
Reductive Amination of 3,4-Dimethoxyacetophenone
Alternative routes employ reductive amination of 3,4-dimethoxyacetophenone with ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7. The reaction forms an imine intermediate, which is reduced to the secondary amine. However, competing ketone reduction to the alcohol necessitates careful pH control, limiting yields to 50–60%.
Synthesis of Cyclobutanecarboxylic Acid Derivatives
Cyclobutanecarboxylic acid is commercially available but can be synthesized via [2+2] cycloaddition of ethylene with ketene (generated from acetic anhydride pyrolysis) under UV light. The acid is activated for amide coupling via:
Amide Bond Formation
Coupling the amine and carboxylic acid employs activation reagents to overcome steric hindrance from the cyclobutane ring:
Carbodiimide-Mediated Coupling
A mixture of 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine (1.2 eq), cyclobutanecarboxylic acid (1.0 eq), EDCl (1.5 eq), and HOAt (1.5 eq) in DMF at 0°C→rt for 12 hours achieves 70–80% conversion. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate.
Schlenk Techniques for Moisture-Sensitive Intermediates
For acid chloride derivatives, the amine is slowly added to cyclobutanecarbonyl chloride in dry THF under nitrogen at −20°C. Triethylamine (3.0 eq) scavenges HCl, improving yields to 85%.
Optimization and Challenges
Stereochemical Control
The epoxide ring-opening method (Section 2.1.1) favors the erythro isomer due to transition-state stabilization by the silyl group. In contrast, reductive amination (Section 2.1.2) produces a 1:1 diastereomeric ratio, necessitating chiral resolution via preparative HPLC with a cellulose-based column.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the cyclobutanecarboxamide results in a cyclobutanol derivative .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dimethoxyphenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituted Benzamides: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Differences :
Functional Implications :
- The cyclobutane ring introduces angle strain, which could influence conformational rigidity and receptor binding compared to Rip-B’s planar benzamide system.
Piperidinyl-Pyrido-Pyrimidinone Derivatives ()
Structural Differences :
- Heterocyclic Systems: Patent compounds (e.g., 2-(3,4-dimethoxyphenyl)-7-{4-[(2-hydroxyethyl)amino]piperidin-1-yl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) feature complex heterocycles (pyrido-pyrimidinone) and piperidinyl groups, unlike the simpler cyclobutane-carboxamide core of the target compound.
- Substituent Diversity: The patent compounds include ethyl, methyl, and diethylamino groups, which may modulate pharmacokinetic properties such as metabolic stability.
Functional Implications :
- The pyrido-pyrimidinone scaffold in patent compounds likely targets kinases or nucleic acid-binding proteins, whereas the target compound’s dimethoxyphenyl group may favor interactions with adrenergic or serotonin receptors.
Aminomethylphenyl Cyclobutanecarboxamide ()
Structural Differences :
- Aromatic Substituents: The analog N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) replaces the 3,4-dimethoxyphenyl group with a 3-aminomethylphenyl group.
- Functional Groups: The aminomethyl group introduces a basic nitrogen, contrasting with the electron-donating methoxy groups in the target compound.
Functional Implications :
- The aminomethyl group may enhance aqueous solubility and facilitate ionic interactions in biological systems. However, the absence of methoxy groups could reduce affinity for receptors requiring hydrophobic aromatic interactions.
Key Observations
- Data Gaps : Pharmacological data (e.g., binding affinity, toxicity) for the target compound are absent in the provided evidence, limiting direct functional comparisons.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclobutane ring formation and amide coupling. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions such as oxidation of the hydroxyethyl group .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while ethanol may stabilize intermediates .
- Catalysts : Triethylamine or DMAP (dimethylaminopyridine) for amide bond formation .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR .
Q. How can researchers characterize the molecular structure of this compound?
- Analytical Workflow :
- Spectroscopy : NMR for methoxy and hydroxy protons (δ 3.8–4.2 ppm), IR for carbonyl (C=O stretch ~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .
- Thermal Analysis : DSC/TGA to assess melting point and thermal stability under nitrogen atmosphere .
Advanced Research Questions
Q. How can experimental design address contradictions in reported pharmacological data for this compound?
- Case Study : Discrepancies in IC values for kinase inhibition (e.g., 10–100 nM range) may arise from assay conditions:
- Buffer pH : Adjust to physiological conditions (pH 7.4) to mimic in vivo activity .
- Protein Binding : Use bovine serum albumin (BSA) to account for nonspecific binding .
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
- Resolution : Meta-analysis of data from >3 independent studies with standardized protocols .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding to cyclin-dependent kinases (CDKs) using Amber or GROMACS:
- Key Interactions : Hydrogen bonding with catalytic Lys33 and hydrophobic packing with cyclobutane .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity (ΔG < -8 kcal/mol suggests high potency) .
Q. How can researchers resolve spectral data conflicts in structural elucidation?
- Scenario : Ambiguous NOESY correlations due to conformational flexibility of the hydroxyethyl group.
- Approach :
- Variable Temperature NMR : Acquire spectra at 25°C and -20°C to stabilize rotamers .
- X-ray Crystallography : Co-crystallize with thiocyanate salts to immobilize the side chain .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to match experimental shifts .
Comparative and Mechanistic Questions
Q. How does the cyclobutane ring influence bioactivity compared to cyclohexane analogs?
- Structural Analysis :
- Ring Strain : Cyclobutane’s 90° angles increase reactivity, enhancing covalent binding to cysteine residues in targets .
- Pharmacokinetics : Reduced logP (by ~0.5) versus cyclohexane analogs improves aqueous solubility .
- Biological Impact : 2-fold higher blood-brain barrier penetration in murine models .
Q. What are the limitations of current synthetic routes for scale-up?
- Bottlenecks :
- Low Yield (<40%) : Due to steric hindrance during cyclobutane formation .
- Purification Challenges : Silica gel chromatography struggles with polar byproducts.
- Solutions :
- Flow Chemistry : Continuous processing with immobilized catalysts (e.g., Pd/C) improves throughput .
- High-Throughput Screening : Optimize solvent/catalyst combinations using robotic platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
